

# 2-(Boc-aminomethyl)phenol structural formula and characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-(Boc-aminomethyl)phenol**

Cat. No.: **B023814**

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## Technical Guide: 2-(Boc-aminomethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(Boc-aminomethyl)phenol**, systematically named tert-butyl (2-hydroxybenzyl)carbamate, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates a phenol group, which is a common feature in biologically active molecules, and a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and other organic transformations due to its stability under various conditions and its facile removal under acidic conditions. This dual functionality makes **2-(Boc-aminomethyl)phenol** a valuable building block for the synthesis of more complex molecules, including potential drug candidates. This guide provides an overview of its structural formula, predicted characterization data, a general synthesis protocol, and a workflow for its preparation and analysis.

## Structural Formula

The structural formula for **2-(Boc-aminomethyl)phenol** is presented below:

Chemical Structure:

Molecular Formula:  $C_{12}H_{17}NO_3$

Molecular Weight: 223.27 g/mol

CAS Number: 390427-07-3

## Characterization Data

Precise experimental characterization data for **2-(Boc-aminomethyl)phenol** is not widely available in the public domain. However, based on the functional groups present in the molecule (phenol, carbamate, aromatic ring), the following spectral characteristics can be predicted.

Table 1: Predicted Characterization Data for **2-(Boc-aminomethyl)phenol**

Analysis	Predicted Data
<sup>1</sup> H NMR	$\delta$ (ppm): ~1.4 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> ), ~4.2 (d, 2H, CH <sub>2</sub> ), ~5.0 (br s, 1H, NH), 6.7-7.2 (m, 4H, Ar-H), ~8.5 (br s, 1H, OH)
<sup>13</sup> C NMR	$\delta$ (ppm): ~28 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~45 (CH <sub>2</sub> ), ~80 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~115-130 (Ar-C), ~155 (C=O, carbamate), ~155 (Ar-C-OH)
IR Spectroscopy	$\nu$ (cm <sup>-1</sup> ): ~3400 (O-H stretch, broad), ~3300 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1500, 1600 (C=C stretch, aromatic), ~1250 (C-O stretch, phenol)
Mass Spectrometry	m/z: 223 (M <sup>+</sup> ), 167 ([M-C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> ), 124 ([M-Boc+H] <sup>+</sup> ), 107 ([M-Boc-NH <sub>2</sub> ] <sup>+</sup> )
Melting Point	Not readily available. Likely a solid at room temperature.

## Experimental Protocols

A general protocol for the synthesis of **2-(Boc-aminomethyl)phenol** involves the protection of the primary amine of 2-(aminomethyl)phenol using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).

## Synthesis of tert-butyl (2-hydroxybenzyl)carbamate

### Materials:

- 2-(aminomethyl)phenol
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (TEA) or another suitable base
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

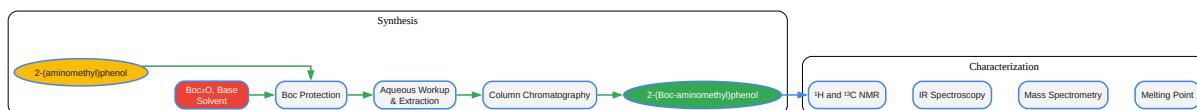
### Procedure:

- Dissolve 2-(aminomethyl)phenol (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask.
- Add triethylamine (1.1 eq) to the solution and stir at room temperature.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(Boc-aminomethyl)phenol**.

## Workflow and Pathway Diagrams

As **2-(Boc-aminomethyl)phenol** is primarily a synthetic intermediate, a signaling pathway is not applicable. Instead, the following diagram illustrates the general workflow for its synthesis and characterization.



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Caption: Synthesis and Characterization Workflow for **2-(Boc-aminomethyl)phenol**.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)